molecular formula C11H14O3 B14674588 Phenol, 3,5-dimethoxy-2-(2-propenyl)- CAS No. 32977-07-4

Phenol, 3,5-dimethoxy-2-(2-propenyl)-

Cat. No.: B14674588
CAS No.: 32977-07-4
M. Wt: 194.23 g/mol
InChI Key: QHEQVNMRWJJAGT-UHFFFAOYSA-N
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Description

Phenol, 3,5-dimethoxy-2-(2-propenyl)-, is a phenolic compound of significant interest in natural product and medicinal chemistry research. Compounds with this specific phenolic substitution pattern are frequently investigated for their potential biological activities. Related dimethoxy- and propenyl-phenol analogs have been identified in botanical extracts, such as those from Dendrobium amoenum protocorms, and have demonstrated notable antioxidant and cytotoxic properties in vitro . These analogs exhibited capacity to scavenge free radicals in DPPH assays and showed selective cytotoxicity against certain human cancer cell lines, suggesting a potential research pathway for exploring natural product-based therapeutic agents . Similar phenolic derivatives are also commonly encountered in pyrolysis studies of lignin, indicating their relevance in the field of biomass conversion and the production of valuable aromatic chemicals from renewable resources . The structural motif of a phenolic ring with methoxy and propenyl substituents is a key pharmacophore in many bioactive molecules, making this compound a valuable building block for pharmaceutical and chemical research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

32977-07-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3,5-dimethoxy-2-prop-2-enylphenol

InChI

InChI=1S/C11H14O3/c1-4-5-9-10(12)6-8(13-2)7-11(9)14-3/h4,6-7,12H,1,5H2,2-3H3

InChI Key

QHEQVNMRWJJAGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,5-dimethoxy-2-(2-propenyl)- typically involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The allylation step involves the reaction of the dimethyl ether derivative with allyl bromide in the presence of a base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for Phenol, 3,5-dimethoxy-2-(2-propenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,5-dimethoxy-2-(2-propenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

Comparison with Similar Compounds

2,6-Dimethoxy-4-(2-propenyl)phenol

  • Structure : Propenyl group at position 4, methoxy groups at 2 and 5.
  • Properties: A major pyrolysis product of Alcell mild acidolysis lignin, with significantly higher yield compared to other phenols in the same study. Its positional isomerism (propenyl at position 4 vs. 2) likely alters thermal stability and reactivity due to steric and electronic effects .
  • Key Difference : The 4-propenyl substitution may enhance resonance stabilization compared to the 2-propenyl isomer, influencing degradation pathways in lignin pyrolysis.

(E)-2-Methoxy-4-(1-propenyl)phenol

  • Structure : Single methoxy group at position 2 and a 1-propenyl group at position 4.
  • Properties: Simpler structure with reduced methoxy substitution.

Functional Group Variations

3,5-Dimethoxyphenol (Base Structure)

  • Structure : Methoxy groups at positions 3 and 5; lacks the propenyl group.
  • Properties : Serves as a precursor in synthesis (e.g., azo-coupling reactions). The absence of the propenyl group reduces lipophilicity, impacting solubility and membrane permeability. Used in dye synthesis and as a building block for bioactive molecules .

3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol

  • Structure : Azo group (-N=N-) at position 2 instead of propenyl.
  • Properties : Synthesized via azo-coupling, exhibits strong UV-Vis absorption (λmax ~366 nm) and fluorescence, making it suitable as a dye or sensor. The azo group introduces photochromic properties absent in the propenyl analog .

Substituent-Type Comparisons

Phenol,5-[(1Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,3-dimethoxy

  • Structure : Ethenyl (vinyl) group at position 5, methoxy groups at 2 and 3.
  • However, steric hindrance from the 2,3-dimethoxy arrangement may reduce reactivity compared to the 3,5-dimethoxy configuration .

2-(3,5-Dimethoxyphenyl)propan-2-ol

  • Structure : Propan-2-ol group at position 2 instead of propenyl.
  • Properties: The hydroxyl group increases hydrogen-bonding capacity, improving water solubility.

Research Findings and Implications

  • Electronic Effects : Methoxy groups at 3 and 5 positions enhance electron density on the aromatic ring, facilitating electrophilic substitution. The propenyl group at position 2 may direct further substitutions to adjacent positions .
  • Thermal Behavior: Propenyl-substituted phenols like 2,6-dimethoxy-4-(2-propenyl)phenol show high thermal stability in lignin pyrolysis, hinting at applications in polymer or fuel research .

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